2-Pyridin-3-yl-1H-indole

Description

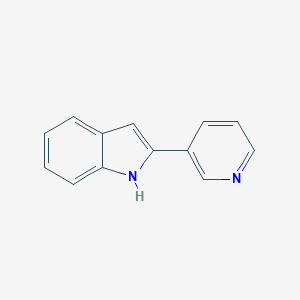

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWAJWXWMMNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345736 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15432-24-3 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yl 1h Indole and Its Functionalized Derivatives

Established Multi-Step Organic Transformations for 2-Pyridin-3-yl-1H-indole

Traditional organic synthesis often relies on robust, sequential reactions to build complex molecules. These methods offer control over each bond-forming event, allowing for the precise construction of the target scaffold.

The Fischer indole (B1671886) synthesis, discovered in 1883, is a cornerstone reaction for creating the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com The reaction mechanism involves the formation of a phenylhydrazone, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.orgmdpi.com

However, the application of this method to synthesize this compound presents specific challenges. The required starting materials would be phenylhydrazine and 3-acetylpyridine (B27631) (or a related ketone). The primary challenges include:

Acid Catalyst Interference : The Fischer indole synthesis requires a Brønsted or Lewis acid catalyst. wikipedia.orgmdpi.com The basic nitrogen atom of the pyridine (B92270) ring in 3-acetylpyridine can be protonated by the acid, which can deactivate the catalyst and alter the electronic nature of the carbonyl group, thereby impeding the initial hydrazone formation.

Competing Reaction Pathways : Studies have shown that certain substitution patterns can cause the Fischer indolization to fail. nih.gov Electron-donating substituents, for instance, can favor a competing pathway of heterolytic N–N bond cleavage over the desired nih.govnih.gov-sigmatropic rearrangement. nih.govnih.gov The pyridine ring's electronic influence, especially when protonated, can similarly complicate the reaction's energy landscape.

To overcome these obstacles, adaptations to the standard protocol are necessary. These may include the use of milder Lewis acids (e.g., zinc chloride, boron trifluoride) instead of strong Brønsted acids to minimize side reactions involving the pyridine nitrogen. wikipedia.orgmdpi.com Additionally, protecting the pyridine nitrogen prior to the reaction, although adding steps, could be a viable strategy.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for linking pre-formed indole and pyridine rings. ias.ac.in

The Suzuki-Miyaura coupling is a prominent strategy. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two primary pathways are feasible:

Coupling of a 2-haloindole derivative with pyridine-3-boronic acid (or its ester).

Coupling of an indole-2-boronic acid derivative with a 3-halopyridine.

A potent catalytic system for constructing the challenging pyridin-2-yl indole C–C bond has been reported, which could be adapted for the 3-pyridyl isomer. acs.org This system utilized low loadings of a palladium catalyst and a Xantphos ligand to achieve high yields. acs.org The development of such reactions has proven to be a reliable method for preparing various biaryl derivatives. ias.ac.in

| Reaction | Catalyst / Ligand | Base | Solvent | Notes |

| Suzuki-Miyaura Coupling | Pd(dba)₂ / Xantphos | Cs₂CO₃ | CPME:H₂O | Low catalyst loadings, good functional group tolerance. acs.org |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | A common system for coupling bromo derivatives with boronic esters. nih.gov |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Effective for coupling heteroaryl boronic acids. nih.gov |

Other cross-coupling methods, such as the Heck reaction , which couples an organohalide with an alkene, also offer potential routes. organic-chemistry.orglibretexts.org For instance, a 2-haloindole could be coupled with 3-vinylpyridine, followed by isomerization or reduction of the resulting double bond to form the desired core structure.

Annulation strategies involve the construction of one of the heterocyclic rings directly onto the other. This approach builds the final bifunctional scaffold from a precursor that contains one of the rings and a reactive side chain.

For example, a substituted pyridine bearing an ortho-amino group and a side chain suitable for indole formation could undergo an intramolecular cyclization. A notable example of such a strategy is the Larock indole synthesis , a palladium-catalyzed annulation of alkynes with o-haloanilines. encyclopedia.pub An analogous intramolecular variant could be envisioned where a pyridine derivative containing both an o-haloaniline moiety and a tethered alkyne cyclizes to form the fused system. Palladium-catalyzed annulation through double C-H bond activation has also been demonstrated as a method to fuse indole and other heterocyclic rings, suggesting a potential pathway for direct coupling and cyclization. rsc.org These protocols provide efficient access to complex, polycyclic heterocyclic systems. mdpi.com

Advanced One-Pot Multi-Component Reactions (MCRs) for this compound Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netnih.gov Several MCRs have been developed for the synthesis of highly substituted pyridine and indole derivatives. nih.govnih.gov

A common MCR for pyridine synthesis involves the condensation of an aldehyde, a ketone, an active methylene (B1212753) compound (like ethyl cyanoacetate), and an ammonia source (such as ammonium (B1175870) acetate). researchgate.netacs.org To generate a this compound derivative, an indole-containing molecule would serve as one of the key building blocks. For instance, a one-pot reaction between 3-cyanoacetyl)indole, an aromatic aldehyde, an aromatic ketone, and ammonium acetate (B1210297) can produce 3-cyano-2-(1H-indol-3-yl)pyridine derivatives in good yields. researchgate.net

The success of MCRs often hinges on the choice of catalyst, which can influence reaction rates, selectivity, and yields. Both acid and base catalysts are commonly employed.

Base Catalysts (NaOH, NaOMe, Triethylamine) : Basic catalysts are effective in promoting condensation steps, such as the Knoevenagel condensation between an active methylene compound and an aldehyde, which is often the initial step in pyridine-forming MCRs. Triethylamine has been used as a catalyst in a three-component reaction to synthesize novel tetrazolopyrimidine derivatives containing an indole moiety. mdpi.com

Lewis Acid Catalysts (InCl₃, ZnCl₂) : Lewis acids like indium(III) chloride can activate carbonyl groups towards nucleophilic attack, facilitating key bond-forming steps in the reaction cascade.

Brønsted Acid / Organocatalysts (L-proline, Acetic Acid) : Amino acids like L-proline can act as bifunctional catalysts, while simple acids can protonate intermediates to drive the reaction forward. L-proline, for example, has been used as a benign catalyst for the multi-component synthesis of various pyridine derivatives. rsc.org

In many cases, the reaction can also be promoted thermally or by microwave irradiation, often using ammonium acetate as both a reactant (the nitrogen source) and a mild acidic catalyst. researchgate.netacs.org

Driven by the principles of green and sustainable chemistry, there is significant interest in developing synthetic methods that avoid the use of transition metals. mdpi.commdpi.com For the synthesis of this compound analogues, several metal-free strategies can be employed.

Many of the MCRs discussed above are inherently metal-free, relying on organocatalysts, simple bases, or thermal conditions. mdpi.comrsc.org For instance, the one-pot synthesis of indolyl-pyridines using 3-cyanoacetyl)indole and ammonium acetate proceeds without a metal catalyst. researchgate.net Furthermore, novel metal-free synthetic protocols are being developed for related heterocyclic systems, which could be adapted for the target compound. nih.gov This includes methods that use iodine, H₂O₂, or Lewis acids like BF₃·OEt₂ to facilitate cross-coupling or cyclization reactions. mdpi.comynu.edu.cn These approaches offer advantages in terms of cost, reduced toxicity, and simplified product purification.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical practices has led to the development of environmentally benign methods for the synthesis of indole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis of Indole-Pyridine Frameworks

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.govnih.gov The application of microwave irradiation can facilitate key bond-forming reactions in the synthesis of 2-arylindoles, a class of compounds to which this compound belongs.

One of the prominent methods for synthesizing 2-arylindoles is the Fischer indole synthesis. Microwave irradiation has been shown to accelerate this reaction significantly, providing a rapid and efficient route to the indole core. unblog.fr For instance, the reaction of arylhydrazines with appropriate ketones under microwave conditions can lead to the desired indole derivatives in minutes, compared to hours required with conventional heating. unblog.fr

Another relevant microwave-assisted method is the Bischler indole synthesis. A solvent-free approach involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles. This method avoids the use of bulk organic solvents, aligning with the principles of green chemistry. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming the C-C bond between the indole and pyridine rings. Microwave assistance has been demonstrated to enhance the efficiency of these reactions, often in aqueous media, leading to high yields of the coupled products in significantly shorter reaction times. unina.itmdpi.comnih.gov For example, the coupling of 3-halopyridines with indolylboronic acids or vice versa can be effectively promoted by microwave heating in the presence of a suitable palladium catalyst.

Below is a representative table illustrating the conditions that can be applied in microwave-assisted synthesis of 2-arylindoles, which are analogous to the synthesis of this compound.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 2-Arylindoles

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aryl ketone | Acetic acid | Ethanol | 300 W / 80°C | 10 | High | unblog.fr |

| Bischler Indole Synthesis | Aniline (B41778), Phenacyl bromide | None (solvent-free) | None | 600 W | 1 | 52-75 | nih.gov |

Aqueous Media and Recyclable Catalysts in this compound Synthesis

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of indole derivatives in aqueous media has been a subject of considerable research.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for their ease of separation and recyclability. Palladium supported on various materials, such as activated carbon, polymers, or magnetic nanoparticles, has been successfully employed in Suzuki-Miyaura and Heck reactions in water. bohrium.comorganic-chemistry.org These catalysts can be easily recovered by filtration or magnetic separation and reused multiple times without a significant loss of activity.

For example, a palladium catalyst supported on a porous organic polymer has been shown to be effective for Suzuki reactions in water. bohrium.com Similarly, magnetic nanoparticle-supported palladium catalysts offer a convenient method for catalyst recovery and have been used for Suzuki coupling reactions in ethanol, which can often be replaced by aqueous systems. organic-chemistry.org

Table 2: Examples of Recyclable Catalysts for Cross-Coupling Reactions in Aqueous Media

| Catalyst | Reaction Type | Reactants | Solvent | Recyclability | Reference |

|---|---|---|---|---|---|

| Pd on Porous Organic Polymer | Suzuki Coupling | Aryl iodides, Styrene | Water | Recycled 9 times | bohrium.com |

| Cationic 2,2'-Bipyridyl Palladium(II) | Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | Water | Recycled 5 times | researchgate.net |

Microscale Synthesis Techniques for this compound Compounds

Microscale synthesis, particularly utilizing continuous flow microreactors, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govorganic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities of the target compounds. The small reaction volumes inherent in microfluidic devices enhance heat and mass transfer, and the high surface-area-to-volume ratio allows for rapid heating and cooling.

The synthesis of indole derivatives has been successfully adapted to continuous flow systems. For instance, the Fischer indole synthesis, a key reaction for forming the indole nucleus, has been performed in a continuous flow setup, significantly reducing reaction times and improving safety, especially for highly exothermic reactions. mdpi.com

Multistep syntheses can also be telescoped into a single continuous flow process, eliminating the need for isolation and purification of intermediates. This has been demonstrated in the synthesis of complex indole-containing heterocycles, where sequential reactions are carried out in different reactor modules connected in series. nih.gov This approach not only streamlines the synthetic process but also minimizes waste and operator exposure to potentially hazardous materials. The application of these techniques to the synthesis of this compound would involve the adaptation of known batch reactions, such as Suzuki or Heck couplings, to a continuous flow regime, potentially leading to a more efficient and scalable manufacturing process.

Regioselective and Stereoselective Strategies for Functionalization of this compound

The functionalization of the this compound scaffold with high regioselectivity and stereoselectivity is crucial for the development of new drug candidates with specific biological activities. These strategies allow for the precise introduction of various substituents at desired positions on both the indole and pyridine rings.

A powerful strategy for regioselective functionalization is the use of directed metalation groups (DMGs). harvard.eduwikipedia.orgbaranlab.orgchem-station.com A DMG, such as an amide or a methoxy (B1213986) group, can direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. For this compound, the nitrogen atom of the pyridine ring or a substituent on the indole nitrogen can potentially act as a directing group, guiding functionalization to adjacent positions. unblog.frharvard.edu

Transition metal-catalyzed C-H activation is another advanced strategy for the regioselective functionalization of heterocycles. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic derivatives, making it a more atom-economical process. Palladium, rhodium, and iridium catalysts have been widely used for the direct arylation, alkenylation, and alkylation of indoles and pyridines. The regioselectivity is often controlled by the electronic properties of the substrate, the nature of the catalyst and ligands, or the presence of a directing group. nih.govnih.gov For instance, C-H arylation of pyridines can be directed to the C3- and C4-positions by the presence of electron-withdrawing groups. nih.gov

The stereoselective functionalization of this compound derivatives is essential for the synthesis of chiral molecules. Asymmetric hydrogenation is a key method for introducing chirality, particularly for the reduction of prochiral double bonds. Iridium and rhodium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of N-protected indoles to yield chiral indolines with high enantioselectivity. dicp.ac.cnrug.nlrsc.orgdicp.ac.cn

The synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, is another important aspect of stereoselective synthesis. In the case of this compound, restricted rotation around the C-C bond connecting the indole and pyridine rings can lead to atropisomerism if suitable bulky substituents are present at the ortho-positions. Enantioselective synthesis of such atropisomers can be achieved through methods like oxidative aromatization with central-to-axial chirality conversion. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| 3-Halopyridine |

| Indolylboronic acid |

| Aniline |

| Phenacyl bromide |

| Arylhydrazine |

| Aryl ketone |

| 4-Bromoacetophenone |

| Styrene |

| Aryl iodide |

| Alkynyl bromide |

Reactivity and Mechanistic Investigations of 2 Pyridin 3 Yl 1h Indole

Influence of Pyridine (B92270) Nitrogen on the Reactivity Profile of 2-Pyridin-3-yl-1H-indole

The reactivity of this compound is significantly shaped by the presence and position of the nitrogen atom in the pyridine ring. The pyridine moiety is a six-membered heteroaromatic ring, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen. nih.gov This nitrogen atom is more electronegative than carbon, rendering the pyridine ring electron-deficient, or π-deficient. stackexchange.com This electronic characteristic is fundamental to its reactivity.

The electron-withdrawing nature of the pyridine nitrogen influences the molecule in several ways:

Electronic Effects : The nitrogen atom exerts an inductive (-I) and a mesomeric (-M) effect, which deactivates the pyridine ring towards electrophilic substitution compared to benzene. Conversely, it activates the ring for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comresearchgate.net However, in this compound, the indole (B1671886) substituent is at the C3 position. At this position, the nitrogen heteroatom does not provide resonance stabilization for a nucleophilic attack intermediate, making the C3 position less reactive towards nucleophiles than the C2, C4, and C6 positions. stackexchange.comresearchgate.net

Hydrogen Bonding : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. This property influences its solubility and its interaction with other molecules and metal ions. researchgate.netuniurb.it Studies on the indole-pyridine dimer have confirmed that this interaction is a key stabilizing force. uniurb.it

Basicity : The pyridine nitrogen confers basic properties on the molecule, allowing it to be protonated to form pyridinium (B92312) salts. This can alter the reactivity of the entire system, for instance, by increasing solubility or changing the electronic properties for reactions like hydrogenation. wikipedia.org

In contrast, the indole nucleus is an electron-rich aromatic system due to the participation of the pyrrole-like nitrogen's lone pair in the aromatic π-system. researchgate.net This makes the indole ring, particularly its C3 position (if unsubstituted), highly susceptible to electrophilic attack. The juxtaposition of the electron-rich indole and the electron-deficient pyridine ring within the same molecule creates a unique reactivity profile, where different parts of the molecule are predisposed to attack by different classes of reagents. There can also be electronic transfer from the electron-rich indole nucleus to the pyridine system. nih.gov

Nucleophilic Substitution Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, driven by the ring's electron-deficient nature. However, the pathways for this compound are dictated by the fundamental principles of pyridine reactivity.

The positions on the pyridine ring most susceptible to nucleophilic attack are C2, C4, and C6 (ortho and para to the nitrogen). researchgate.net This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer adduct through resonance. researchgate.net Attack at the C3 or C5 positions does not allow for this delocalization onto the nitrogen, making substitution at these sites significantly less favorable. researchgate.net

For this compound, the pyridine ring is unsubstituted at positions C4, C5, and C6. Direct nucleophilic substitution at these positions is generally challenging because it would require the displacement of a hydride ion (H⁻), which is a very poor leaving group. Such reactions typically require either:

The presence of a good leaving group (e.g., a halide) on the ring.

The use of a very powerful nucleophile under forcing conditions.

A classic example of the latter is the Chichibabin reaction , which involves the amination of pyridine derivatives using sodium amide (NaNH₂). acs.org This reaction proceeds via nucleophilic substitution of a hydride ion, typically at the C2 or C6 position. acs.org It is conceivable that this compound could undergo a Chichibabin-type reaction at the C2 or C6 positions of the pyridine ring to yield the corresponding amino-substituted derivatives, though this would likely require harsh reaction conditions.

While the pyridine ring is susceptible to nucleophiles, the indole ring is electron-rich and its reactivity is dominated by electrophilic substitution. researchgate.net Nucleophilic attack on the indole ring itself is uncommon unless it is activated by strong electron-withdrawing groups. However, the pyridine ring's electron-deficient character does facilitate nucleophilic additions in some derivatives, for instance, in related compounds bearing an aldehyde group. cdnsciencepub.com Furthermore, reactions involving nucleophilic attack on a benzyne (B1209423) intermediate generated in the presence of a pyridyl-substituted molecule have been shown to proceed via the pyridyl nitrogen acting as the initial nucleophile, leading to complex rearrangements and the formation of new heterocyclic systems like pyrido[1,2-a]indoles. researchgate.netwikipedia.org

Coordination Chemistry of this compound with Metal Ions

The presence of two nitrogen atoms with available lone pairs makes this compound a versatile ligand in coordination chemistry. researchgate.net The primary coordination site is typically the more basic and sterically accessible nitrogen atom of the pyridine ring. The indole N-H can also participate in coordination, often after deprotonation, allowing the molecule to act as a bidentate ligand.

Numerous studies have explored the coordination of metal ions with ligands containing both indole and pyridine moieties. acs.orgslideshare.netnii.ac.jp These studies reveal several common coordination modes:

Monodentate Coordination : The ligand binds to a metal center solely through the pyridine nitrogen. This is the most common mode of coordination, especially in neutral conditions where the indole N-H remains protonated.

Bidentate N,N-Chelation : The ligand can form a chelate ring by coordinating through both the pyridine nitrogen and the deprotonated indole nitrogen. This creates a stable five-membered ring with the metal ion. This mode is often observed in the presence of a base.

Bridging Ligand : The molecule can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the indole nitrogen to another.

For example, half-sandwich complexes containing the related 2-(2-pyridinyl)-1H-indole ligand have been synthesized and characterized, demonstrating the ability of this scaffold to coordinate with metal centers like ruthenium. acs.org Similarly, various complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with Schiff base ligands derived from indole and pyridine precursors. slideshare.netnii.ac.jpuib.no In these cases, coordination often occurs through the pyridine nitrogen and an imine nitrogen, showcasing the versatility of the pyridine-indole framework in forming stable metal complexes. The coordination of the pyridine nitrogen has also been postulated as a key step in the catalytic cycle of certain palladium-catalyzed reactions. ru.nl

The geometry of the resulting metal complexes can vary from tetrahedral to square-planar to octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands. acs.org

Catalytic Hydrogenation Studies of the Pyridine Moiety within this compound

The reduction of the pyridine ring in this compound to the corresponding piperidine (B6355638) derivative is a significant transformation, yielding a saturated heterocyclic system with different chemical and biological properties. Studies have shown that the conditions for this hydrogenation are critical and depend on the state of the pyridine nitrogen.

Direct catalytic hydrogenation of the free base form of this compound or its methylated analogs has proven to be difficult. For instance, attempts to reduce 7-Methyl-2-pyridin-3-yl-1H-indole using 5% palladium on carbon (Pd/C) in acetic acid at 50 psi were unsuccessful even after 48 hours. wikipedia.org Similarly, the toluenesulfonate (B8598656) salt of this compound showed very little reduction with platinum(IV) oxide (PtO₂). wikipedia.org

However, selective hydrogenation of the pyridine ring can be achieved by first protonating the basic pyridine nitrogen to form a hydrochloride salt. The hydrogenation of 7-Methyl-2-pyridin-3-yl-1H-indole hydrochloride using platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O) as the catalyst in methanol (B129727) proceeded successfully at room temperature and relatively low pressure (35-50 psi). wikipedia.org This method afforded a high yield of the desired 7-methyl-2-piperidin-3-yl-1H-indole. wikipedia.org This highlights the activating effect of protonation on the pyridine ring for catalytic reduction.

The successful hydrogenation of the related 3-(2-pyridyl)indole to 3-(2-piperidyl)indole has also been reported as a key step in the formal synthesis of various Strychnos alkaloids, further demonstrating the utility of this reduction.

| Substrate | Catalyst | Solvent | Pressure (psi) | Time (h) | Outcome | Yield (%) | Reference |

| 7-Methyl-2-pyridin-3-yl-1H-indole (free base) | 5% Pd/C | Acetic Acid | 50 | 48 | No reaction | - | wikipedia.org |

| 7-Methyl-2-pyridin-3-yl-1H-indole (toluenesulfonate salt) | PtO₂ | Methanol | 50 | 24 | Very little reduction | - | wikipedia.org |

| 7-Methyl-2-pyridin-3-yl-1H-indole (hydrochloride salt) | PtO₂·H₂O | Methanol | 35 | 18 | Successful hydrogenation | 95 | wikipedia.org |

Reactions of this compound with Organoboron Reagents and Derivatives

Reactions involving organoboron reagents, such as the Suzuki-Miyaura cross-coupling and C-H borylation, are powerful tools for the functionalization of heterocyclic compounds like this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: This reaction typically couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst. While methods exist for synthesizing pyridyl-indoles using this reaction (e.g., coupling a 3-indolylboronic acid with a 2-chloropyridine), the functionalization of the pre-formed this compound scaffold is also possible. researchgate.net For this to occur, a leaving group (like bromine or iodine) would need to be present on either the indole or pyridine ring. For example, a bromo-substituted this compound could be coupled with various boronic acids to introduce new substituents.

C-H Borylation: More advanced methods allow for the direct conversion of a C-H bond into a C-B bond, creating a boronic ester derivative of the heterocycle. This product can then be used in subsequent Suzuki-Miyaura couplings. A general procedure for the borylation of a derivative, ethyl 2-(5-bromo-pyridin-3-yl)-1H-indole-3-carboxylate, has been reported. wikipedia.org This indicates that the this compound scaffold is amenable to direct borylation reactions, providing a route to further diversification of the molecule. While the specific site of borylation was not detailed in the abstract, such reactions are often directed by steric and electronic factors or by specific directing groups. Metal-free borylation of certain heterocycles, such as 2-phenylthiopyridines, using reagents like BBr₃ has also been achieved, suggesting multiple potential pathways for introducing boron functionalities.

These organoboron-based reactions are crucial for expanding the chemical space around the this compound core, enabling the synthesis of a wide array of derivatives for various applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Pyridin 3 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 2-Pyridin-3-yl-1H-indole in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each hydrogen atom in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. The aromatic protons of the indole and pyridine (B92270) rings resonate in the range of 7.0 to 9.0 ppm. Specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, in a related derivative, N-(3-pyridinylmethyl)-1H-indole-3-carboximine, the indole NH proton was observed at 11.60 ppm. tandfonline.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the indole and pyridine rings appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom. For example, in a similar heterocyclic system, the carbon atoms of the pyridine ring were observed at specific chemical shifts that helped in its characterization.

A representative, though not specific to the title compound, ¹H and ¹³C NMR data for a related indole-pyridine structure is presented below:

| ¹H NMR (DMSO-d₆) Chemical Shifts (ppm) | ¹³C NMR (DMSO-d₆) Chemical Shifts (ppm) |

| 11.60 (s, 1H, NH) | 164.2 |

| 8.67 (m, 2H, H2 and pyr. H2) | 148.8 |

| 8.50 (s, 1H, CH=N) | 136.6 |

| 8.25 (d, 1H, H4) | 133.0 |

| 7.87 (m, 1H, pyr. H5) | 127.5 |

| 7.82 (d, 1H, H7) | 125.4 |

| 7.42–7.49 (m, 2H, H5 and H6) | 124.6 |

| 7.11–7.24 (m, 2H, pyr. H4 and H6) | 121.4 |

| 4.79 (s, 2H, CH₂) | 120.0 |

Data is illustrative for a related compound and not of this compound itself. tandfonline.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS confirms the molecular formula, C₁₃H₁₀N₂.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization, the molecule can break apart in predictable ways. For instance, in a related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, fragmentation led to major ions at m/z 167, 140, and 115, which were instrumental in identifying its structure. nih.gov Similarly, fragmentation of this compound would likely involve cleavage of the bond between the indole and pyridine rings, as well as characteristic fragmentation of the individual heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound include:

N-H Stretch: A characteristic band for the indole N-H stretching vibration is typically observed in the region of 3100-3500 cm⁻¹. For a similar compound, N-(3-pyridinylmethyl)-1H-indole-3-carboximine, this was seen at 3100 cm⁻¹. tandfonline.com

C-H Aromatic Stretch: Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds in the pyridine ring are found in the 1450-1620 cm⁻¹ range.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern, typically occur between 700 and 900 cm⁻¹.

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to qualitatively assess the purity of a sample and to follow the course of a chemical reaction. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. For instance, in the synthesis of related indole derivatives, TLC was used to monitor the reaction progress, with Rf values reported for the products. ajgreenchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. By using a suitable column and mobile phase, a high-resolution separation of the target compound from any impurities can be achieved. For example, a purity of 99.4% was determined for a related compound, 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride, using a C18 column with a gradient of 0.1% TFA in acetonitrile. The purity of synthesized compounds is often determined by HPLC. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

In the crystal structure of related indole-pyridine compounds, the planarity of the indole and pyridine rings is a common feature. iucr.org The relative orientation of these two rings is defined by torsion angles. For example, in one case, the pyridine ring was found to be in an antiperiplanar orientation with respect to the indole ring system. iucr.org

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions that stabilize the crystal lattice. These can include hydrogen bonding (e.g., N-H···N interactions), π-π stacking interactions between the aromatic rings, and C-H···π interactions. ijcrt.org These interactions play a crucial role in the packing of the molecules in the crystal.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Pyridin 3 Yl 1h Indole Analogs

Correlations Between Substituent Effects on the Indole (B1671886) and Pyridine (B92270) Moieties and Biological Activity

The biological profile of 2-pyridin-3-yl-1H-indole derivatives can be finely tuned by introducing various substituents on both the indole and pyridine rings. SAR studies have revealed that the nature, position, and size of these substituents are critical determinants of activity.

Indole Moiety Modifications:

N-1 Position: The indole nitrogen (N-1) is a common site for modification. Alkylation or substitution with larger groups at this position can have varied effects depending on the target. For instance, in a series of pyrazolo[4,3-c]pyridines where an indole moiety was crucial for binding, small N-1 substituents like methyl and ethyl were well-tolerated, whereas larger, more polar groups led to decreased activity. acs.org This suggests that the space around the N-1 position in the target's binding pocket is often sterically constrained. Conversely, N-methylation of a 1,2,4-triazine-based indole antagonist resulted in a complete loss of activity, indicating that the indole N-H may act as a critical hydrogen bond donor for receptor interaction. nih.gov

C-5 Position: The C-5 position of the indole ring is a key site for modulation of activity. In the development of G-protein-coupled receptor 84 (GPR84) antagonists, introducing an electronegative fluorine atom at the C-5 position of an indole derivative led to a decrease in activity. nih.gov Similarly, for a series of indole-based protease-activated receptor-4 (PAR-4) antagonists, the introduction of electron-withdrawing groups at the C-5 position, such as methylsulfonyl or nitrile, had limited positive impact on activity. nih.gov However, in other contexts, such as cannabinoid receptor ligands, substitutions at the 5-position have been shown to be detrimental to binding and functional activity. researchgate.net

Other Indole Positions (C-6, C-7): Substitutions at other positions also play a significant role. For certain cannabinoid receptor ligands, substitutions at the 6- and 7-positions of the indole core resulted in high binding affinity, while 5-position substitutions were unfavorable. researchgate.net This highlights that the optimal substitution pattern on the indole ring is highly dependent on the specific topology of the target binding site.

Pyridine Moiety Modifications:

Substituent Effects: The electronic properties of substituents on the pyridine ring significantly influence biological activity. Structure-activity relationship analyses of various pyridine derivatives have shown that electron-donating groups like methoxy (B1213986) (-OCH₃) can affect activity based on their number and position. nih.gov The size and polarity of substituents are also critical; for example, smaller groups like methyl (-CH₃) were found to decrease polarity and improve antiproliferative activity in one series, whereas larger groups like an ethyl carboxylate (-COOEt) increased polarity and decreased activity. nih.gov

Positional Isomerism: The point of linkage between the indole and pyridine rings is a crucial determinant of activity. While the core subject is 2-pyridin-3-yl -1H-indole, SAR studies on related scaffolds like 6-(indol-2-yl)pyridine-3-sulfonamides demonstrate the importance of the substitution pattern on the pyridine ring for optimizing pharmacokinetic properties and avoiding metabolic liabilities. researchgate.net The arrangement of substituents dictates the molecule's dipole moment and its ability to engage in specific interactions within a receptor pocket.

The interplay between substituents on both rings is complex. A modification on the indole ring may necessitate a complementary change on the pyridine ring to maintain or enhance activity. This synergistic relationship underscores the importance of a holistic approach to the design of this compound analogs.

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Reference Compound Class | Citation |

|---|---|---|---|---|

| Indole N-1 | Methylation | Loss of activity (suggests N-H is H-bond donor) | 1,2,4-Triazine Indole Antagonists | nih.gov |

| Indole N-1 | Small alkyl groups (Methyl, Ethyl) | Activity maintained | Pyrazolo[4,3-c]pyridines | acs.org |

| Indole N-1 | Large, polar groups | Decreased activity | Pyrazolo[4,3-c]pyridines | acs.org |

| Indole C-5 | Fluorine (F) | Decreased activity | 1,2,4-Triazine Indole Antagonists | nih.gov |

| Indole C-5 | Electron-withdrawing groups (e.g., -SO₂Me, -CN) | Limited effect on activity | Indole PAR-4 Antagonists | nih.gov |

| Indole C-5 | Halogens (Br, F), Methyl (-CH₃) | Detrimental to binding and functional activity | Indole-based Cannabinoid Ligands | researchgate.net |

| Indole C-6 / C-7 | Various substituents | Can lead to high binding affinity | Indole-based Cannabinoid Ligands | researchgate.net |

| Pyridine Ring | Methoxy (-OCH₃) groups | Activity is dependent on the number and position | Antiproliferative Pyridines | nih.gov |

| Pyridine Ring | Halogens (Br, Cl, F) | Generally associated with lower antiproliferative activity | Antiproliferative Pyridines | nih.gov |

This article is for informational purposes only and does not constitute medical advice. The compounds mentioned are for research purposes and are not approved for human use.

Computational Chemistry and Cheminformatics Applications in 2 Pyridin 3 Yl 1h Indole Research

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, offering deep insights into their stability, reactivity, and geometry. nih.govresearchgate.net For 2-Pyridin-3-yl-1H-indole and its derivatives, DFT calculations are instrumental in determining the optimal three-dimensional structure and understanding its electronic landscape. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are crucial for predicting non-covalent interactions like hydrogen bonding with biological targets. researchgate.netnih.gov Conformational analysis via DFT helps identify the most stable spatial arrangements (conformers) of the molecule, which is vital for understanding how it might fit into a protein's binding pocket. nih.gov Computational studies on related indole (B1671886) derivatives have successfully used DFT to analyze bonding parameters and vibrational frequencies, showing good agreement with experimental data. nih.govresearchgate.net

| Parameter | Description | Typical Application for this compound |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Predicts bond lengths, bond angles, and dihedral angles to understand the molecule's shape. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifies regions susceptible to electrophilic attack and involved in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. nih.gov |

| MEP Map | Molecular Electrostatic Potential map; shows charge distribution. | Visualizes electron-rich (red) and electron-poor (blue) areas to predict sites for intermolecular interactions. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound analogues, docking studies are essential for predicting their binding modes within the active sites of enzymes or receptors. nih.govresearchgate.net This process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. The resulting docking score provides an estimate of the binding affinity. nih.gov

Docking studies on pyridine-indole hybrids have been used to identify key interactions with various targets, including kinases and enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov These studies can reveal critical hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and specific amino acid residues, guiding the design of more potent inhibitors. nih.govdntb.gov.ua

| Computational Method | Purpose | Information Gained for this compound Analogues | Example Target |

| Molecular Docking | Predicts the binding pose and estimates binding affinity of a ligand to a protein. | Identifies key interacting amino acid residues (e.g., H-bonds, hydrophobic contacts) and ranks potential inhibitors based on docking scores. thesciencein.org | IDO1, CYP17A1, various kinases. nih.govnih.govmdpi.com |

| Molecular Dynamics (MD) | Simulates the motion of the ligand-protein complex over time in a solvated environment. | Assesses the stability of the docked pose, reveals conformational changes, and provides a basis for more accurate binding free energy calculations. | Protein-ligand complexes identified via docking. nih.gov |

Cheminformatics Approaches for Library Design and Virtual Screening of this compound Analogues

Cheminformatics combines computational methods with chemical information to support drug discovery. For the this compound scaffold, cheminformatics is crucial for designing focused libraries of analogues and for performing virtual screening to identify promising new compounds.

Library design involves the in silico creation of a large set of virtual compounds by systematically modifying the core scaffold. Different substituents can be added to various positions on the indole or pyridine (B92270) rings. These virtual libraries are then filtered based on calculated physicochemical properties to ensure drug-likeness, using criteria such as Lipinski's Rule of Five, which predicts oral bioavailability. mdpi.com

Virtual screening is a key technique used to search large compound databases for molecules that are likely to bind to a specific biological target. mdpi.com This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening uses the structure of a known active compound, like this compound, as a template to find other molecules with similar shapes or pharmacophoric features. nih.gov

Structure-based virtual screening employs molecular docking to screen large libraries of compounds against the 3D structure of the target protein, prioritizing those with the best predicted binding scores for further investigation. nih.gov This approach has been successfully used to discover novel inhibitors with pyridine-containing scaffolds. nih.gov

| Step | Description | Relevance to this compound |

| 1. Scaffold Selection | The core chemical structure (this compound) is chosen as the basis for the library. | The scaffold is known to interact with specific biological targets of interest. |

| 2. Library Enumeration | Virtual analogues are generated by adding various chemical groups (R-groups) at specified positions on the scaffold. | Creates a diverse set of novel, untested compounds for screening. |

| 3. Property Filtering | The virtual library is filtered based on physicochemical properties (e.g., molecular weight, logP) and ADME predictions. | Enriches the library with compounds that have favorable drug-like properties and removes those likely to fail in development. |

| 4. Virtual Screening | The filtered library is screened against a protein target using methods like high-throughput molecular docking. | Identifies a smaller subset of "hit" compounds with high predicted binding affinity for experimental testing. mdpi.comnih.gov |

Quantitative Insights into Binding Affinities and Molecular Interactions

Computational methods offer quantitative predictions that are vital for prioritizing compounds for synthesis and biological testing. While docking scores provide a preliminary estimate of binding affinity, more rigorous methods are often employed for greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.govfrontiersin.org For a series of this compound analogues, a QSAR model can be developed to predict the inhibitory activity (e.g., IC₅₀) based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govmdpi.com These models provide quantitative insights into which structural features are most important for activity, thereby guiding lead optimization. nih.govfrontiersin.org

For a more physically-based estimation of binding affinity, binding free energy calculations are performed on trajectories from MD simulations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding by considering enthalpic and entropic contributions. mdpi.comjmu.edu These calculations, while computationally intensive, can provide more accurate rankings of binding affinities within a series of related compounds compared to simple docking scores. mdpi.com

| Method | Description | Output | Application to this compound |

| QSAR | Creates a mathematical model relating molecular descriptors to biological activity. | A predictive equation (e.g., pIC₅₀ = c₁Descriptor₁ + c₂Descriptor₂ + ...). | Predicts the activity of new analogues and identifies key features (e.g., hydrophobicity, specific functional groups) that enhance binding. nih.gov |

| MM/PBSA & MM/GBSA | Calculates the binding free energy of a ligand to a protein from an MD simulation trajectory. | An estimated binding free energy (ΔG_bind) in units like kcal/mol. | Provides a more accurate, physics-based ranking of the binding affinities of different analogues to a target protein. jmu.edu |

Biological Activity and Pharmacological Potential of 2 Pyridin 3 Yl 1h Indole Mechanistic Focus

Anticancer Research and Mechanisms of Action

Derivatives of the 2-pyridin-3-yl-1H-indole scaffold have demonstrated notable anticancer activity by interfering with key cellular processes essential for tumor growth and survival. Research has focused on elucidating their mechanisms, which include inhibiting cell proliferation, inducing programmed cell death, and targeting specific molecular pathways that are often dysregulated in cancer.

Investigation of Antiproliferative and Cytotoxic Mechanisms

The core mechanism of many this compound derivatives lies in their potent antiproliferative and cytotoxic effects. These compounds have been shown to inhibit the growth of various cancer cell lines. The cytotoxic action of certain derivatives is linked to their ability to induce cell death pathways, preventing cancer cells from dividing and proliferating. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives demonstrated significant potency against several liver cancer cell lines. nih.gov Similarly, novel indole-pyridazinone compounds have also been synthesized and evaluated for their antitumor activities. researchgate.net The antiproliferative effects are often dose-dependent, leading to a reduction in viable cancer cells.

Induction of Programmed Cell Death Pathways (e.g., Methuosis Induction, Apoptosis)

A significant finding in the study of this compound derivatives is their ability to induce multiple forms of programmed cell death, offering potential advantages over therapies that rely solely on apoptosis.

Methuosis Induction: Several derivatives, particularly indolyl-pyridinyl-propenones and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, have been identified as potent inducers of methuosis. nih.govacs.org Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to loss of membrane integrity and cell death. acs.orgnih.gov This alternative death pathway is particularly promising for cancers that have developed resistance to apoptosis-inducing agents. nih.gov Studies have shown that vacuoles induced by these compounds are derived from macropinosomes and not autophagosomes. nih.gov The lead compound MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) was identified as a key tool for studying this process. acs.orgnih.gov

Apoptosis: In addition to methuosis, other derivatives of the this compound scaffold trigger the classical apoptosis pathway. For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to induce Nur77-dependent apoptosis. nih.gov The cytotoxic effects of these compounds were associated with the targeting of Nur77 to the mitochondria. nih.govresearchgate.net This dual ability to induce different cell death pathways highlights the versatility of the this compound scaffold in cancer therapy.

Targeting Specific Molecular Pathways (e.g., MAPK/JNK Signaling Pathway)

The anticancer effects of this compound derivatives are often mediated by their interaction with specific intracellular signaling pathways critical for cancer cell survival and proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway, including the c-Jun N-terminal kinase (JNK), is a key target.

Activation of the MAPK/JNK signaling pathway has been directly implicated in the methuotic cell death induced by certain derivatives. nih.govmdpi.com For instance, the methuosis inducer known as 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, was shown to cause a dose-dependent increase in the phosphorylation of JNK and ERK1/2 in HeLa and MDA-MB-231 cells. nih.gov This activation suggests that the MAPK/JNK pathway is a crucial component in the mechanism of action for these specific compounds, leading to non-apoptotic cell death. nih.govmdpi.com The broader family of indole (B1671886) alkaloids has also been recognized for its ability to modulate MAPK signaling pathways in cancer treatment. nih.gov

Inhibition of Oncogenic Receptors and Enzymes (e.g., Kinases, VEGFR2, EGFR, Progesterone (B1679170) Receptors, Hepsin, HDAC, PDE4)

A key strategy in modern cancer therapy is the targeted inhibition of specific enzymes and receptors that drive tumor growth. Derivatives of this compound have been designed and evaluated as inhibitors of several such oncogenic targets.

Kinase Inhibition (VEGFR2, EGFR): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Several indole-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.netselleckchem.com One study proposed (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) as a potential inhibitor for both VEGFR2 and Epidermal Growth Factor Receptor (EGFR), another key kinase in cancer development, based on in silico docking studies. researchgate.net

Progesterone Receptor Inhibition: The same in silico study also identified 1HIPA as a potential inhibitor of progesterone receptors, which are implicated in certain types of breast cancer. researchgate.net The compound showed moderate binding affinities toward progesterone receptor targets in molecular docking analyses. researchgate.net

This targeted inhibition of multiple oncogenic drivers, including critical kinases and hormone receptors, underscores the potential of the this compound scaffold in developing multi-targeted anticancer agents.

In Vitro Efficacy in Diverse Cancer Cell Lines (e.g., HeLa, T47D, MCF-7, MDA-MB-231, Calu-3)

The anticancer potential of this compound derivatives has been substantiated through in vitro testing against a wide array of human cancer cell lines. These studies are crucial for determining the spectrum of activity and identifying cancer types that may be particularly sensitive to these compounds.

Derivatives have shown significant cytotoxic and antiproliferative activity against cell lines from various cancer types, including:

Cervical Cancer: HeLa cells have been used to evaluate the vacuolization-inducing effects and antiproliferative activity of pyridine-pyrimidine-indole-carbohydrazide derivatives. nih.gov

Breast Cancer: Multiple breast cancer cell lines, including T47D, MCF-7 (estrogen receptor-positive), and MDA-MB-231 (triple-negative), have been tested. nih.govnih.govresearchgate.net One study identified a derivative, 12A, as a potent methuosis inducer in MDA-MB-231 cells. nih.gov Another study evaluated pyrrole (B145914)–indole hybrids for their activity against the T47D cell line. nih.gov

Lung Cancer: The Calu-3 cell line was used in in-vitro screening to assess the anticancer potential of a derivative named 1HIPA. researchgate.net

Liver Cancer: A series of derivatives showed good potency against different liver cancer cell lines. nih.gov

The table below summarizes the in vitro activity of a representative compound from the this compound class in various cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | Observed Effect |

| 1HIPA | Calu-3 | Lung Cancer | Inhibition of cell proliferation (IC50 = 285.99 µg/ml) researchgate.net |

| 1HIPA | MCF-7 | Breast Cancer | Inhibition of cell proliferation (IC50 = 491.26 µg/ml) researchgate.net |

| Derivative 12A | HeLa | Cervical Cancer | Induction of vacuolization, Antiproliferative activity nih.gov |

| Derivative 12A | MDA-MB-231 | Breast Cancer | Induction of methuosis, Antiproliferative activity nih.gov |

| Pyrrole-indole hybrid 3h | T47D | Breast Cancer | Antiproliferative activity (IC50 = 2.4 µM) nih.gov |

| Pyrrole-indole hybrid 3k | T47D | Breast Cancer | Antiproliferative activity (IC50 = 10.6 µM) nih.gov |

In Vivo Antitumor Efficacy Studies in Xenograft Models

Following promising in vitro results, the therapeutic potential of this compound derivatives has been evaluated in vivo using animal models, primarily mouse xenografts. These studies are essential for confirming the antitumor activity in a complex biological system.

One notable study investigated the efficacy of the methuosis-inducing compound 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, in a xenograft mouse model. nih.govtandfonline.com In this model, human MDA-MB-231 breast cancer cells were implanted in mice. The results demonstrated that compound 12A exhibited significant inhibition of tumor growth, confirming that its potent in vitro activity translates to an in vivo setting. nih.govtandfonline.com Similarly, another derivative, compound 8b, which induces apoptosis by targeting Nur77, was also noted for its anti-hepatocellular carcinoma (HCC) activity and good safety profile in vivo. nih.gov These findings underscore the potential of this class of compounds for further preclinical and clinical development as anticancer agents. nih.gov

Antimicrobial Activity and Mechanisms

The emergence of drug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The this compound scaffold has been a subject of interest in the search for new antimicrobial compounds, demonstrating a spectrum of activity against various bacterial and fungal strains. The unique structural combination of the indole nucleus and the pyridine (B92270) ring is believed to contribute to its antimicrobial efficacy.

Antibacterial and Antifungal Mechanisms

The precise antibacterial and antifungal mechanisms of this compound are not yet fully elucidated; however, research on structurally related compounds provides insights into its potential modes of action. For instance, derivatives of 2-(pyridin-3-yl)-1H-benzo[d]imidazole have been synthesized and have shown antibacterial activity, which is thought to arise from the interaction of the benzimidazole (B57391) and imidazo[4,5-b]pyridine groups with the biopolymers of living organisms. researchgate.net The antimicrobial action of some related heterocyclic compounds is attributed to ionic and hydrophobic interactions with the outer phospholipid membrane of the microorganism, leading to disruption of the cell membrane and cell wall. researchgate.net

Studies on other pyridine-containing compounds, such as alkyl pyridinols, suggest a membrane-associated mechanism of action, particularly against Gram-positive bacteria. These compounds have been shown to cause disruption and deformation of the staphylococcal membrane. mdpi.com Similarly, certain pyridinone derivatives have demonstrated rapid fungicidal activity against Candida albicans, including strains resistant to existing antifungal drugs. nih.gov These findings suggest that this compound may exert its antibacterial and antifungal effects through membrane disruption or by inhibiting essential cellular processes. Further investigation is required to delineate the specific molecular interactions and pathways involved.

Antitubercular Activity and Associated Molecular Targets

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease mortality worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a severe threat to public health. Indole and pyridine derivatives have emerged as promising scaffolds in the development of novel antitubercular agents. Hybrid molecules combining indole and pyridine nuclei have demonstrated significant in vitro activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. walshmedicalmedia.comnih.gov

While the direct molecular targets of this compound in M. tuberculosis are yet to be definitively identified, research on analogous compounds has implicated several key mycobacterial enzymes and transport proteins. One of the most promising targets is the mycobacterial membrane protein Large 3 (MmpL3) . nih.govnih.govrsc.org MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate, a precursor of mycolic acids which are crucial components of the mycobacterial cell wall. rsc.org Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Several classes of compounds, including indole-2-carboxamides and pyridine-2-methylamines, have been shown to target MmpL3. nih.govnih.govrsc.org

Another potential molecular target is the mycobacterial enoyl-acyl carrier protein reductase (InhA) . InhA is a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of M. tuberculosis and is the primary target of the first-line anti-TB drug isoniazid. Novel hybrid compounds incorporating indole and pyridine moieties have been designed to target InhA, with molecular docking studies suggesting a high binding affinity to its active site. nih.gov The inhibition of InhA disrupts the synthesis of mycolic acids, compromising the integrity of the mycobacterial cell wall.

The following table summarizes the antitubercular activity of some representative indole-pyridine derivatives against M. tuberculosis H37Rv.

| Compound ID | Modification | MIC (µg/mL) against H37Rv | Putative Molecular Target |

| Compound A | Indole-pyridine hydrazide-hydrazone | 0.05-2 | InhA |

| Compound B | Pyridine-2-methylamine derivative | 0.016 | MmpL3 |

| Compound C | Indole-2-carboxamide | 0.32 | MmpL3 |

Anti-inflammatory Potential and Associated Pathways

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. The this compound scaffold has shown promise in this regard, with studies on related compounds suggesting multiple mechanisms for modulating inflammatory responses.

Modulation of Inflammatory Mediators and Signaling Cascades

The anti-inflammatory effects of this compound and its derivatives are likely mediated through the modulation of key inflammatory mediators and signaling pathways. Research on structurally similar pyridazinone derivatives containing an indole moiety has pointed to the inhibition of cyclooxygenase-2 (COX-2) as a potential mechanism. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting COX-2, these compounds can reduce pain and inflammation.

Furthermore, some pyridazinone derivatives have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors . nih.gov PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Studies on other indole derivatives, such as 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), have demonstrated the ability to modulate the signaling of interleukin-1β (IL-1β) . mdpi.combohrium.com IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade. By modulating the interaction between IL-1β and its receptor, these compounds can either enhance or diminish the downstream inflammatory response. mdpi.com This suggests that this compound could potentially influence the production and signaling of various cytokines, thereby exerting its anti-inflammatory effects.

Neuroscience Applications: Receptor Modulation and Neuroprotection

The central nervous system (CNS) is a complex network where precise regulation of neurotransmitter signaling is essential for normal brain function. Dysregulation of these signaling pathways is implicated in a wide range of neurological and psychiatric disorders. The this compound scaffold has attracted attention for its potential to modulate key CNS receptors, particularly serotonin (B10506) receptors, offering a promising avenue for the development of novel neurotherapeutics.

Modulation of Serotonin Receptors (e.g., 5-HT2C Receptor Antagonism)

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates mood, cognition, appetite, and sleep. The diverse effects of serotonin are mediated by a family of at least 14 different receptor subtypes. The 5-HT2C receptor , a G protein-coupled receptor, is predominantly expressed in the CNS and is involved in the regulation of mood, anxiety, and appetite.

Several studies have highlighted the potential of indole derivatives to act as antagonists at 5-HT2 receptors. For instance, a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles have been shown to be potent and selective 5-HT2 receptor antagonists. nih.gov More specifically, a conformationally restricted analogue, a 1,2,3,5-tetrahydropyrrolo[2,3-f]indole derivative, has demonstrated high affinity for the 5-HT2C receptor. nih.gov Antagonism of the 5-HT2C receptor has been proposed as a therapeutic strategy for the treatment of depression and anxiety. nih.gov

The following table presents the binding affinities of some indole-based compounds for serotonin receptors, illustrating the potential for this scaffold to selectively target the 5-HT2C receptor.

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| Tetrahydropyrrolo[2,3-f]indole derivative | 5-HT2C | 8.0 |

| 5-HT2B | 8.5 | |

| 5-HT2A | < 6 | |

| SB206,553 | 5-HT2C | - |

| Mirtazapine | 5-HT2C | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.

The ability of this compound and its derivatives to act as 5-HT2C receptor antagonists suggests their potential utility in the treatment of various CNS disorders. Further research is needed to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential in preclinical models of neurological and psychiatric conditions.

Neuroprotective Effects of this compound Derivatives

The indole nucleus is a well-established scaffold in the design of neuroprotective agents due to its ability to participate in various biological processes associated with neuronal survival. nih.gov Derivatives of this compound have been investigated for their potential to mitigate neuronal damage in models of both acute and chronic neurodegenerative conditions. The neuroprotective actions of these compounds are often attributed to their antioxidant, anti-inflammatory, and anti-excitotoxic properties. nih.govmdpi.com

Research into indole derivatives has demonstrated their capacity to protect against oxidative stress, a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.commdpi.com For instance, certain indole compounds have been shown to alleviate the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in microglia, the primary immune cells of the central nervous system. mdpi.comnih.gov One study on the indole derivative NC009-1 demonstrated its ability to reduce MPP+-induced cytotoxicity and suppress the activation of the NLRP3 inflammasome in microglial cells. mdpi.com

Furthermore, indole-based structures have shown promise in protecting against damage from ischemia/reperfusion and chemically induced oxidative stress. nih.govnih.gov A series of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives were synthesized and found to exhibit significant neuroprotection in middle cerebral artery occlusion (MCAO) rat models by reducing infarct volumes and neurological deficit scores. nih.gov The mechanism for some of these derivatives involved the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov While these studies highlight the potential of the broader indole class, the specific contribution of the this compound scaffold lies in its unique electronic and structural properties that influence target binding and pharmacokinetic profiles.

Table 1: Neuroprotective Activity of Selected Indole Derivatives This table is representative of the neuroprotective potential of the broader indole class, within which this compound derivatives are studied.

Compound Model/Target Activity Reference Indole-piperazine pyrimidine derivative (5j) COX-2 Inhibition IC50 = 92.54 nM nih.gov Indole-piperazine pyrimidine derivative (5j) 5-LOX Inhibition IC50 = 41.86 nM nih.gov NC009-1 MPP+-activated HMC3 microglia Reduced NO, IL-1β, IL-6, TNF-α production GSK2795039 Amyloid beta-induced oxidative stress Prevented pathological effect in HMC3 cells

Enzyme Inhibition Studies Beyond Cancer

The this compound scaffold has been identified as a versatile pharmacophore for designing inhibitors of various enzymes implicated in diseases beyond oncology. Its structural features, including a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (pyridine nitrogen), and a rigid aromatic system, allow for specific interactions with enzyme active sites.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov While heavily studied as a target for cancer immunotherapy, IDO1 also plays a significant role in immune regulation, neuronal function, and inflammation, making its inhibition a therapeutic strategy for various non-cancerous conditions. nih.govacs.org The this compound core structure has been explored for its potential as an IDO1 inhibitor.

The design of IDO1 inhibitors often focuses on compounds that can interact with the heme iron in the enzyme's active site. acs.org Various heterocyclic scaffolds, including those containing indole and pyridine moieties, have been investigated. For example, structure-based optimization of a 4-phenylimidazole (B135205) chemotype, a known IDO1 ligand, led to derivatives with improved activity. acs.org Similarly, the discovery of 1,2,3-triazole derivatives with a urea (B33335) structure has yielded potent IDO1 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The pyridine-indole framework can mimic the natural substrate, tryptophan, and establish key binding interactions within the catalytic pocket of the IDO1 enzyme.

Table 2: IDO1 Inhibitory Activity of Representative Heterocyclic Compounds This table illustrates the inhibitory potential of scaffolds related to this compound against the IDO1 enzyme.

Compound Class Example Compound Activity (IC50) Reference 1,2,3-Triazole Derivative Compound 3a 0.75 µM 2-hydroxy-substituted phenylimidazole - 4.8 µM nih.gov Lysicamine (Alkaloid) - 6.22 µM mdpi.com Cinnabarinic acid - 0.46 µM mdpi.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov In medicine, it is a key virulence factor for bacteria such as Helicobacter pylori, allowing it to survive in the acidic environment of the stomach, leading to gastritis, ulcers, and potentially gastric cancer. nih.govnih.gov Therefore, urease inhibitors are sought as therapeutic agents to combat these infections. mdpi.com

The this compound structure and its derivatives have been evaluated for their urease inhibitory potential. The presence of nitrogen-containing heterocycles like pyridine and indole is a common feature in many known urease inhibitors. acs.orgfrontiersin.org Studies on various heterocyclic scaffolds have shown that these molecules can effectively inhibit urease activity. For example, a series of imidazopyridine-based oxazole (B20620) derivatives were synthesized and tested, with several compounds showing significantly more potent inhibition than the standard inhibitor, thiourea. nih.gov The most active compounds in that study, such as analog 4i (IC50 = 5.68 µM), often possessed substituents capable of forming strong hydrogen bonds or having strong electron-withdrawing properties. nih.gov The pyridine-indole scaffold can chelate the nickel ions in the urease active site and interact with key amino acid residues, thereby blocking substrate access and enzymatic activity.

Table 3: Urease Inhibitory Activity of Selected Heterocyclic Compounds This table provides examples of urease inhibition by compounds containing structural motifs present in this compound.

Compound Series Most Active Compound Activity (IC50) Standard (Thiourea) IC50 Reference Imidazopyridine-oxazoles 4i 5.68 ± 1.66 µM 21.37 ± 1.76 µM nih.gov Imidazopyridine-oxazoles 4o 7.11 ± 1.24 µM 21.37 ± 1.76 µM nih.gov 1-(3-nitropyridin-2-yl)piperazine derivatives 5b 2.0 ± 0.73 µM 23.2 ± 11.0 µM mdpi.com 1-(3-nitropyridin-2-yl)piperazine derivatives 7e 2.24 ± 1.63 µM 23.2 ± 11.0 µM mdpi.com